Eupalinolide K

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

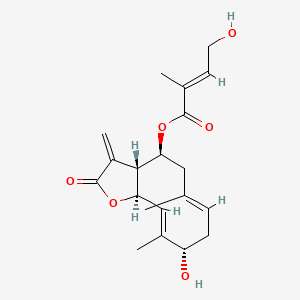

Molecular Formula |

C20H26O6 |

|---|---|

Molecular Weight |

362.4 g/mol |

IUPAC Name |

[(3aR,4S,6E,9S,10E,11aR)-9-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate |

InChI |

InChI=1S/C20H26O6/c1-11-5-6-15(22)13(3)10-17-18(14(4)20(24)26-17)16(9-11)25-19(23)12(2)7-8-21/h5,7,10,15-18,21-22H,4,6,8-9H2,1-3H3/b11-5+,12-7+,13-10+/t15-,16-,17+,18+/m0/s1 |

InChI Key |

APOGLVUGPAVNAP-GIDICUODSA-N |

Isomeric SMILES |

C/C/1=C\C[C@@H](/C(=C/[C@@H]2[C@@H]([C@H](C1)OC(=O)/C(=C/CO)/C)C(=C)C(=O)O2)/C)O |

Canonical SMILES |

CC1=CCC(C(=CC2C(C(C1)OC(=O)C(=CCO)C)C(=C)C(=O)O2)C)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Isolation of Eupalinolide K from Eupatorium lindleyanum

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the isolation of Eupalinolide K, a sesquiterpene lactone from the plant Eupatorium lindleyanum. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the isolation workflow and relevant biological signaling pathways.

Introduction

Eupatorium lindleyanum, a perennial herbaceous plant, is a known source of various bioactive secondary metabolites, including a range of sesquiterpene lactones. Among these, this compound has garnered interest for its potential pharmacological activities. Sesquiterpene lactones as a class are recognized for their diverse biological properties, including anti-inflammatory and anti-cancer effects. This guide details a methodological approach for the efficient isolation and purification of this compound for further research and development. Network pharmacology and molecular docking analyses have identified Eupalinolide A and this compound as potential bioactive constituents that inhibit the phosphorylation of key signaling proteins.[1]

Experimental Protocols

The isolation of this compound from Eupatorium lindleyanum involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. The following protocol is a synthesized methodology based on established techniques for the isolation of sesquiterpene lactones from Eupatorium species.

Plant Material

Aerial parts of Eupatorium lindleyanum should be collected and air-dried in the shade. The dried plant material is then ground into a coarse powder to increase the surface area for efficient solvent extraction.

Extraction

The powdered plant material is subjected to exhaustive extraction with a polar organic solvent.

-

Solvent: 95% Ethanol or Methanol

-

Method: Maceration or Soxhlet extraction. The plant powder is soaked in the solvent at room temperature for a period of 24-48 hours with occasional agitation. This process is typically repeated three times to ensure complete extraction.

-

Solvent Removal: The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.

Fractionation

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity to separate compounds based on their solubility.

-

n-Hexane Fractionation: The aqueous suspension is first partitioned with n-hexane to remove non-polar compounds such as fats, waxes, and sterols. This step is repeated three times.

-

Ethyl Acetate Fractionation: The remaining aqueous layer is then partitioned with ethyl acetate. Sesquiterpene lactones, including this compound, are typically enriched in this fraction. This partitioning is also repeated three times.

-

n-Butanol Fractionation: Finally, the aqueous layer is partitioned with n-butanol to isolate more polar compounds.

The ethyl acetate fraction, being rich in sesquiterpene lactones, is concentrated under reduced pressure.

Chromatographic Purification

The concentrated ethyl acetate fraction is subjected to a series of chromatographic techniques for the isolation of pure this compound.

-

Silica Gel Column Chromatography: The fraction is loaded onto a silica gel column (100-200 mesh) and eluted with a gradient solvent system, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate (e.g., n-hexane:ethyl acetate gradients from 100:0 to 0:100). Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are combined.

-

Sephadex LH-20 Column Chromatography: The combined fractions containing this compound are further purified on a Sephadex LH-20 column using methanol as the mobile phase. This step helps to remove smaller molecules and pigments.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Final purification is achieved using a reversed-phase C18 column on a prep-HPLC system. A typical mobile phase would be a gradient of methanol and water or acetonitrile and water. The effluent is monitored by a UV detector, and the peak corresponding to this compound is collected.

Quantitative Data

While specific yield data for this compound is not extensively reported, the following table provides an example of expected yields for similar sesquiterpenoid lactones isolated from Eupatorium lindleyanum using High-Speed Counter-Current Chromatography (HSCCC), which can serve as a benchmark.

| Compound | Starting Material | Yield (mg) | Purity (%) |

| Eupalinolide A | 540 mg of n-butanol fraction | 17.9 | 97.9 |

| Eupalinolide B | 540 mg of n-butanol fraction | 19.3 | 97.1 |

Spectroscopic Data for Structural Elucidation

The structure of the isolated this compound is confirmed by spectroscopic analysis. The following table summarizes the expected key spectroscopic data.

| Technique | Data |

| ¹H NMR | Characteristic signals for olefinic protons, protons adjacent to oxygenated carbons, and methyl groups. |

| ¹³C NMR | Resonances corresponding to carbonyl carbons of the lactone and ester groups, olefinic carbons, and oxygen-bearing carbons. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of this compound, along with characteristic fragmentation patterns. |

Visualization of Workflow and Biological Pathways

Experimental Workflow

The following diagram illustrates the key stages in the isolation of this compound.

Caption: A flowchart detailing the sequential steps for isolating this compound.

Anti-Inflammatory Signaling Pathway

Eupalinolides have been shown to exert anti-inflammatory effects, potentially through the inhibition of the NF-κB signaling pathway. Eupalinolide B, for example, has been shown to inhibit the nuclear transcription factor-κB (NF-κB) signaling pathway in Raw264.7 cells.[2]

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Apoptosis Signaling Pathway

Several Eupalinolides have demonstrated the ability to induce apoptosis in cancer cells, a process that can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Eupalinolide J, for instance, has been shown to induce apoptosis in human prostate cancer cells through a caspase-dependent pathway.[3]

Caption: Induction of apoptosis via the intrinsic mitochondrial pathway by this compound.

References

An In-depth Technical Guide to the Chemical Structure of Eupalinolide K

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalinolide K is a naturally occurring sesquiterpene lactone isolated from the plant Eupatorium lindleyanum. It belongs to the germacrane class of sesquiterpenoids, which are characterized by a ten-membered carbocyclic ring. As a member of the eupalinolide family, it shares a common structural framework with other bioactive compounds isolated from the same plant source. This compound has garnered interest in the scientific community for its potential biological activities, including its role as a STAT3 inhibitor[1]. This technical guide provides a detailed overview of the chemical structure of this compound, including its spectroscopic data and the experimental protocols for its isolation and characterization.

Chemical Structure

The chemical structure of this compound has been elucidated through extensive spectroscopic analysis, primarily using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Its systematic name is 3β-hydroxy-8β-[4'-hydroxy-tigloyloxy]-costunolide. The structure features a central germacrane lactone core, substituted with a hydroxyl group and a 4'-hydroxy-tigloyloxy moiety.

Molecular Formula: C₂₀H₂₆O₆

Molecular Weight: 362.42 g/mol

CAS Number: 108657-10-9

Spectroscopic Data

The structural confirmation of this compound relies on the interpretation of its ¹H and ¹³C NMR spectra, along with mass spectrometry data. While the complete datasets are found within detailed research publications, the following tables summarize the expected chemical shifts for the key structural features of this compound, based on the analysis of closely related compounds and published data on its synonym, 3β-hydroxy-8β-[4'-hydroxy-tigloyloxy]-costunolide.

Table 1: ¹H NMR Spectroscopic Data for this compound (Predicted)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 1 | 5.10 | d | 9.8 |

| 2α | 2.35 | m | |

| 2β | 2.20 | m | |

| 3 | 4.50 | t | 9.5 |

| 5 | 5.30 | d | 9.0 |

| 6 | 3.80 | t | 9.2 |

| 7 | 2.50 | m | |

| 8 | 5.40 | dd | 9.2, 4.5 |

| 9α | 2.60 | m | |

| 9β | 2.15 | m | |

| 13a | 6.20 | d | 3.5 |

| 13b | 5.60 | d | 3.5 |

| 14 | 1.80 | s | |

| 15 | 1.75 | s | |

| 2' | - | - | - |

| 3' | 6.80 | 7.0, 1.5 | |

| 4' | 4.30 | qd | 6.5, 1.5 |

| 5' | 1.85 | d | 7.0 |

Note: The predicted values are based on the analysis of structurally similar germacrane sesquiterpenoids isolated from Eupatorium lindleyanum. The actual experimental values may vary slightly.

Table 2: ¹³C NMR Spectroscopic Data for this compound (Predicted)

| Position | Chemical Shift (δ, ppm) |

| 1 | 128.0 |

| 2 | 40.0 |

| 3 | 75.0 |

| 4 | 140.0 |

| 5 | 130.0 |

| 6 | 82.0 |

| 7 | 50.0 |

| 8 | 78.0 |

| 9 | 45.0 |

| 10 | 150.0 |

| 11 | 138.0 |

| 12 | 170.0 |

| 13 | 122.0 |

| 14 | 18.0 |

| 15 | 17.0 |

| 1' | 168.0 |

| 2' | 129.0 |

| 3' | 139.0 |

| 4' | 68.0 |

| 5' | 15.0 |

Note: The predicted values are based on the analysis of structurally similar germacrane sesquiterpenoids isolated from Eupatorium lindleyanum. The actual experimental values may vary slightly.

Mass Spectrometry Data

Electrospray Ionization Mass Spectrometry (ESI-MS) is a key technique for determining the molecular weight of this compound. The expected mass-to-charge ratio ([M+Na]⁺) for this compound is approximately m/z 385.16.

Experimental Protocols

The isolation and characterization of this compound from Eupatorium lindleyanum involve a series of chromatographic and spectroscopic techniques.

Isolation Protocol

A common method for the isolation of this compound is High-Speed Counter-Current Chromatography (HSCCC).

-

Plant Material Extraction: The dried aerial parts of Eupatorium lindleyanum are powdered and extracted with a suitable solvent, such as 95% ethanol, at room temperature. The resulting extract is then concentrated under reduced pressure.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol to yield different fractions. The n-butanol fraction is typically enriched with sesquiterpene lactones.

-

HSCCC Separation: The n-butanol fraction is subjected to preparative HSCCC. A suitable two-phase solvent system, for example, n-hexane-ethyl acetate-methanol-water, is used for the separation. The fractions are collected based on the UV chromatogram.

-

Purification: The fractions containing this compound are further purified by repeated column chromatography on silica gel or preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Characterization Protocol

-

NMR Spectroscopy: The structure of the isolated compound is elucidated using one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectroscopy. The spectra are typically recorded on a Bruker Avance spectrometer (400 or 600 MHz) using deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) as the solvent.

-

Mass Spectrometry: The molecular formula and weight are determined using High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).

-

Purity Analysis: The purity of the final compound is determined by analytical HPLC with a UV detector.

Mandatory Visualization

Caption: Experimental workflow for the isolation and characterization of this compound.

Caption: Key classifications and properties of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eupalinolide K and its related sesquiterpene lactones represent a class of natural products with significant therapeutic potential, demonstrating a range of biological activities including anti-inflammatory and anticancer effects. This technical guide provides a comprehensive overview of the natural sources of these compounds, methodologies for their extraction and purification, and an in-depth look at their mechanisms of action through various signaling pathways. Quantitative data on the yields of these compounds from their botanical origins are presented, alongside detailed experimental protocols to facilitate further research and development.

Natural Sources of this compound and Related Compounds

This compound and its analogs are predominantly found in plants belonging to the genus Eupatorium, a member of the Asteraceae family. These herbaceous flowering plants are distributed across Asia and have a long history of use in traditional medicine.

Primary Botanical Sources:

-

Eupatorium lindleyanum DC.: This species is a prominent source of a variety of eupalinolides, including this compound. It is a perennial herb found in China, Japan, and Korea. Research has consistently identified a diverse array of sesquiterpene lactones within this plant.

-

Eupatorium lasiophthalmum Griseb.: Native to Bolivia, this plant is another rich source of sesquiterpene lactones. Phytochemical investigations have led to the isolation of numerous eudesmanolides and other related compounds.

-

Eupatorium chinense L.: This species, found in China, is utilized in traditional Chinese medicine. It has been shown to contain a variety of bioactive compounds, including sesquiterpene lactones with potential anticancer properties.

-

Eupatorium fortunei Turcz.: Commonly cultivated in Asia, this plant is not only used for its aromatic properties but also contains various sesquiterpene lactones.

Quantitative Yields of Eupalinolides

The concentration of this compound and related compounds can vary depending on the plant species, geographical location, and extraction method. The following table summarizes available quantitative data from scientific literature.

| Compound | Plant Source | Starting Material | Yield | Reference |

| Eupalinolide A | Eupatorium lindleyanum | 540 mg of n-butanol fraction | 17.9 mg (3.31%) | [1] |

| Eupalinolide B | Eupatorium lindleyanum | 540 mg of n-butanol fraction | 19.3 mg (3.57%) | [1] |

| 3β-hydroxy-8β-[4'-hydroxy-tigloyloxy]-costunolide | Eupatorium lindleyanum | 540 mg of n-butanol fraction | 10.8 mg (2.00%) | [1] |

Note: The yields are calculated based on the starting weight of the fractionated extract, not the total dried plant material. Further research is needed to establish a more comprehensive database of yields from various Eupatorium species.

Experimental Protocols: Extraction and Purification

The isolation of this compound and its analogs from plant material involves a multi-step process of extraction, fractionation, and chromatography.

General Extraction and Fractionation of Sesquiterpene Lactones

This protocol provides a general framework for the initial extraction of sesquiterpene lactones from dried plant material.

-

Maceration: The dried and powdered aerial parts of the Eupatorium species are macerated with a polar solvent such as ethanol or methanol at room temperature for an extended period (e.g., 3 x 24 hours).

-

Concentration: The combined extracts are filtered and concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Sesquiterpene lactones are typically enriched in the ethyl acetate and n-butanol fractions.

Purification by High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is an effective technique for the preparative separation of eupalinolides. The following protocol is based on the successful isolation of Eupalinolide A and B from Eupatorium lindleyanum.[1]

-

HSCCC Apparatus: A commercial HSCCC instrument is used.

-

Two-Phase Solvent System: A suitable two-phase solvent system is selected. For the separation of eupalinolides, a system composed of n-hexane-ethyl acetate-methanol-water (1:4:2:3, v/v/v/v) has been shown to be effective.[1]

-

Preparation of Solvent Phases: The solvent mixture is thoroughly shaken and allowed to stand until two distinct phases (upper and lower) are formed. The two phases are then separated.

-

HSCCC Operation:

-

The coiled column is first filled with the upper phase (stationary phase).

-

The apparatus is rotated at a specific speed (e.g., 900 rpm).

-

The lower phase (mobile phase) is then pumped into the column at a defined flow rate (e.g., 2.0 mL/min).

-

After the mobile phase front emerges and hydrodynamic equilibrium is established, the sample solution (the enriched fraction dissolved in a mixture of the upper and lower phases) is injected.

-

-

Fraction Collection and Analysis: The effluent from the outlet of the column is continuously monitored with a UV detector (e.g., at 254 nm) and collected in fractions. The collected fractions are then analyzed by High-Performance Liquid Chromatography (HPLC) to identify and pool the fractions containing the pure compounds.

Signaling Pathways and Mechanisms of Action

Eupalinolides exert their biological effects by modulating various cellular signaling pathways. This section details some of the key pathways affected by these compounds.

Eupalinolide A: Induction of Autophagy via ROS/ERK Signaling

Eupalinolide A has been shown to induce autophagy in hepatocellular carcinoma cells through the generation of reactive oxygen species (ROS) and the activation of the extracellular signal-regulated kinase (ERK) pathway.[2]

Caption: Eupalinolide A-induced autophagy signaling cascade.

Eupalinolide B: Induction of Ferroptosis and Inhibition of Migration via ROS-ER-JNK Pathway

Eupalinolide B has demonstrated anti-cancer activity in hepatic carcinoma by inducing ferroptosis and inhibiting cell migration. This is mediated by the generation of ROS, subsequent endoplasmic reticulum (ER) stress, and activation of the c-Jun N-terminal kinase (JNK) pathway.[3][4]

References

- 1. researchgate.net [researchgate.net]

- 2. US5384121A - Method for the extraction of sesquiterpene lactones - Google Patents [patents.google.com]

- 3. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. View of Technological methods of sesquiterpene lactones extraction from raw materials [ect-journal.kz]

Eupalinolide K: A Technical Overview for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Eupalinolide K, a sesquiterpene lactone with potential applications in oncology research and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, biological activity, and mechanism of action.

Core Compound Data

This compound is a natural product isolated from Eupatorium lindleyanum. Key identifying information and physical properties are summarized below.

| Property | Value | Citation(s) |

| CAS Number | 108657-10-9 | [1][2][3] |

| Molecular Formula | C₂₀H₂₆O₆ | [1][2] |

| Molecular Weight | 362.42 g/mol | [1][2][3] |

| Solubility | Soluble in DMSO | [1] |

| Storage | Store at -20°C | [1] |

Biological Activity and Mechanism of Action

This compound has been identified as a STAT3 (Signal Transducer and Activator of Transcription 3) inhibitor.[1][4] STAT3 is a key signaling molecule that is constitutively activated in a wide range of human cancers and plays a crucial role in tumor initiation, progression, and immune evasion. The inhibition of the STAT3 signaling pathway is a promising strategy for cancer therapy.

This compound is also classified as a Michael reaction acceptor (MRA), a characteristic that is common to many biologically active compounds.[1][4] While detailed mechanistic studies specifically on this compound are limited in the available literature, research on closely related compounds from the same plant, such as Eupalinolide J, provides significant insights into its potential mechanism of action. Studies on Eupalinolide J have shown that it suppresses the growth of triple-negative breast cancer (TNBC) cells by targeting the STAT3 signaling pathway, leading to apoptosis and cell cycle arrest.[2] It is plausible that this compound shares a similar mechanism of action due to its structural similarity.

The STAT3 signaling pathway is a critical regulator of cellular processes. The diagram below illustrates the canonical STAT3 signaling pathway, which is the target of this compound.

Experimental Protocols

Detailed experimental protocols focusing specifically on this compound are not extensively documented in publicly available literature. However, based on studies of related compounds and general methodologies for assessing STAT3 inhibitors, the following experimental workflows can be proposed.

Screening for STAT3 Inhibition

A common method to screen for STAT3 inhibitors involves a STAT3-dependent reporter gene assay.

Cell Viability and Proliferation Assays

To assess the cytotoxic and anti-proliferative effects of this compound on cancer cell lines, standard assays such as MTT or CCK-8 can be employed.

| Assay Type | Experimental Protocol Outline |

| MTT/CCK-8 Assay | 1. Seed cancer cells in 96-well plates and allow them to adhere overnight.2. Treat cells with varying concentrations of this compound for 24, 48, and 72 hours.3. Add MTT or CCK-8 reagent to each well and incubate for the recommended time.4. Measure the absorbance at the appropriate wavelength to determine cell viability. |

| Colony Formation Assay | 1. Seed a low density of cancer cells in 6-well plates.2. Treat with this compound for a specified period.3. Culture the cells for 1-2 weeks until visible colonies form.4. Fix, stain, and count the colonies to assess long-term proliferative capacity. |

Apoptosis and Cell Cycle Analysis

Flow cytometry is a standard technique to investigate whether this compound induces apoptosis or causes cell cycle arrest.

| Analysis Type | Experimental Protocol Outline |

| Apoptosis Assay | 1. Treat cancer cells with this compound for a defined period.2. Harvest and stain the cells with Annexin V-FITC and Propidium Iodide (PI).3. Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic and necrotic cells. |

| Cell Cycle Analysis | 1. Treat cells with this compound.2. Harvest, fix, and stain the cells with a DNA-intercalating dye such as PI.3. Analyze the DNA content of the cells by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). |

Conclusion

This compound is a promising natural compound with potential as a STAT3 inhibitor for cancer research and therapy. While further detailed studies are required to fully elucidate its specific molecular interactions and therapeutic potential, the existing data on this compound and related sesquiterpene lactones provide a strong foundation for future investigations. The protocols and pathways outlined in this guide offer a framework for researchers to explore the anti-cancer properties of this compound.

References

- 1. Precise discovery of a STAT3 inhibitor from Eupatorium lindleyanum and evaluation of its activity of anti-triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | RETRACTED: Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway [frontiersin.org]

Eupalinolide K: A Technical Guide to Solubility and Stability for Researchers and Drug Development Professionals

Introduction: Eupalinolide K, a sesquiterpene lactone, is a natural product of significant interest within the scientific community due to its potential therapeutic applications. As with any compound intended for further research and development, a thorough understanding of its physicochemical properties is paramount. This technical guide provides an in-depth overview of the solubility and stability of this compound, offering detailed experimental protocols and insights for researchers, scientists, and drug development professionals. While specific quantitative data for this compound is limited in publicly available literature, this guide leverages data from structurally similar sesquiterpene lactones and established analytical methodologies to provide a robust framework for its characterization.

Section 1: Solubility Profile of this compound

Based on the general properties of sesquiterpene lactones, this compound is expected to exhibit good solubility in organic solvents and limited solubility in aqueous media. Sesquiterpene lactones are typically soluble in fats and alcohols. The polarity of the solvent will play a crucial role in its dissolution.

Table 1: Predicted Solubility of this compound in Common Solvents

| Solvent Class | Specific Solvents | Predicted Solubility |

| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF) | High |

| Polar Protic | Methanol, Ethanol, Propanol, Butanol | Moderate to High |

| Intermediate Polarity | Acetone, Ethyl Acetate, Acetonitrile | Moderate |

| Nonpolar | Hexane, Toluene, Diethyl ether | Low to Moderate |

| Aqueous | Water, Phosphate Buffered Saline (PBS) | Low |

Section 2: Experimental Protocol for Solubility Determination

The universally accepted method for determining the equilibrium solubility of a compound is the shake-flask method. This protocol provides a reliable and reproducible means of quantifying the solubility of this compound in various solvents.

Principle

An excess amount of solid this compound is agitated in a specific solvent at a constant temperature until equilibrium is achieved. The resulting saturated solution is then filtered to remove any undissolved solid, and the concentration of the dissolved this compound is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

-

This compound (solid)

-

Selected solvents (analytical grade)

-

Glass vials or flasks with sealed caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

HPLC system with a suitable detector (e.g., UV/Vis or DAD)

-

Analytical balance

-

Volumetric flasks and pipettes

Step-by-Step Procedure

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent to generate a calibration curve.

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed glass vial. Ensure there is undissolved solid material present.

-

Equilibration: Place the vials in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration (typically 24-72 hours) to reach equilibrium.

-

Phase Separation: After equilibration, centrifuge the samples to pellet the undissolved solid.

-

Filtration: Carefully withdraw the supernatant and filter it through a chemically inert syringe filter to remove any remaining solid particles.

-

Quantification: Analyze the clear, saturated filtrate using a validated HPLC method. Determine the concentration of this compound by comparing the peak area to the calibration curve generated from the standard solutions.

-

Data Reporting: Report the solubility in units of mg/mL or mol/L at the specified temperature.

Workflow for Solubility Determination

Caption: Workflow for determining this compound solubility.

Section 3: Stability Profile of this compound

The stability of this compound is a critical parameter for its handling, storage, and formulation. Sesquiterpene lactones can be susceptible to degradation under certain conditions, particularly in alkaline environments.[1] A stability-indicating HPLC method is essential to separate the intact drug from its degradation products.

Forced Degradation Studies

Forced degradation studies are performed to understand the degradation pathways of this compound and to develop a stability-indicating analytical method. These studies involve subjecting the compound to stress conditions such as acid, base, oxidation, heat, and light.

Table 2: Conditions for Forced Degradation Studies of this compound

| Stress Condition | Reagents and Conditions |

| Acid Hydrolysis | 1 M HCl at room temperature for 3 days |

| Base Hydrolysis | 1 M NaOH at room temperature for 3 days |

| Oxidative Degradation | 10% H₂O₂ at room temperature for 3 days |

| Thermal Degradation | Solid drug at 90 °C for 3 days |

| Photodegradation | Solution exposed to UV light (e.g., 254 nm) |

| Neutral Hydrolysis | Purified water at room temperature for 3 days |

Expected Stability Profile

Based on studies of other sesquiterpene lactones, this compound is expected to show the following stability profile:[1]

-

Stable: Under neutral, oxidative, and thermal stress conditions.

-

Unstable: Under acidic and alkaline conditions, with more significant degradation observed under alkaline conditions.

Section 4: Experimental Protocol for Stability-Indicating HPLC Method

This protocol outlines the development and validation of an HPLC method to assess the stability of this compound.

Principle

A reversed-phase HPLC method is developed to separate this compound from its potential degradation products generated during forced degradation studies. The method is then validated according to ICH guidelines to ensure it is accurate, precise, specific, and linear.

Materials and Equipment

-

This compound

-

Reagents for forced degradation (HCl, NaOH, H₂O₂)

-

HPLC system with a DAD or UV detector

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Methanol (HPLC grade)

Step-by-Step Procedure

-

Method Development:

-

Mobile Phase Selection: Start with a mobile phase of acetonitrile and water in a gradient elution. A typical gradient might start with a lower concentration of acetonitrile and gradually increase.[2]

-

Column and Temperature: Use a C18 column and maintain a constant temperature, for example, 30 °C.[2]

-

Flow Rate and Detection: Set a flow rate of around 0.8-1.0 mL/min and detect the analyte at its maximum absorbance wavelength, which can be determined using a DAD detector.[2]

-

-

Forced Degradation Sample Preparation:

-

Prepare a stock solution of this compound in methanol.

-

For each stress condition (acid, base, neutral, oxidative), mix an aliquot of the stock solution with the respective stressor solution (e.g., 1 M HCl).[2]

-

After the specified incubation period, neutralize the acidic and basic samples.

-

Dilute all samples to a suitable concentration with the mobile phase before injection.

-

-

Method Validation:

-

Specificity: Inject the stressed samples into the HPLC system to ensure that the degradation product peaks are well-resolved from the parent this compound peak.

-

Linearity: Analyze a series of this compound solutions of different concentrations to establish the linear range of the method.

-

Accuracy and Precision: Determine the accuracy (recovery) and precision (repeatability and intermediate precision) of the method by analyzing replicate samples at different concentration levels.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.

-

Workflow for Stability-Indicating Method Development

Caption: Workflow for developing a stability-indicating HPLC method.

Section 5: Putative Signaling Pathway

While the specific signaling pathways of this compound are still under investigation, studies on a complex containing Eupalinolide I, J, and K have shown inhibitory effects on the Akt signaling pathway and activation of the p38 signaling pathway.[3] This suggests a potential mechanism of action related to cell proliferation, apoptosis, and stress response.

Caption: Putative signaling pathway of the Eupalinolide I, J, and K complex.

Disclaimer: This technical guide is intended for informational purposes for research and development professionals. The experimental protocols are generalized and may require optimization for specific laboratory conditions and equipment. The information on the solubility and stability profile of this compound is based on data from structurally related compounds and should be confirmed by empirical testing.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Bioactivity of Eupalinolides

Eupalinolides are a class of sesquiterpene lactones, natural compounds primarily isolated from plants of the Eupatorium genus, such as Eupatorium lindleyanum[1][2][3]. These compounds have garnered significant scientific interest due to their diverse and potent biological activities. This document provides a comprehensive review of the current literature on the bioactivity of various Eupalinolides, with a focus on their anticancer and anti-inflammatory properties. It summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying molecular pathways.

Anticancer Activity

Eupalinolides, particularly Eupalinolide A, B, J, and O, have demonstrated significant cytotoxic and anti-proliferative effects across a range of cancer cell lines, including hepatic, pancreatic, laryngeal, and breast cancers[1][4][5][6]. Their mechanisms of action are multifaceted, involving the induction of various forms of cell death, cell cycle arrest, and inhibition of metastasis.

Quantitative Data on Cytotoxicity

The cytotoxic potential of Eupalinolides is often quantified by the half-maximal inhibitory concentration (IC₅₀), representing the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Eupalinolide | Cancer Type | Cell Line(s) | IC₅₀ (µM) | Duration | Citation |

| Eupalinolide B | Laryngeal Cancer | TU212 | 1.03 | - | [6] |

| AMC-HN-8 | 2.13 | - | [6] | ||

| M4e | 3.12 | - | [6] | ||

| LCC | 4.20 | - | [6] | ||

| TU686 | 6.73 | - | [6] | ||

| Hep-2 | 9.07 | - | [6] | ||

| Eupalinolide B | Pancreatic Cancer | MiaPaCa-2, PANC-1, PL-45 | 0 - 10 (Dose-dependent inhibition) | 24 h | [1] |

| Eupalinolide B | Hepatic Carcinoma | SMMC-7721, HCCLM3 | 6 - 24 (Dose-dependent inhibition) | 24-72 h | [1] |

| Eupalinolide O | Breast Cancer | MDA-MB-468 | Significant cytotoxicity observed | - | [4] |

Mechanisms of Anticancer Action

A. Induction of Apoptosis, Autophagy, and Ferroptosis

Eupalinolides trigger programmed cell death through multiple pathways:

-

Eupalinolide O induces apoptosis in MDA-MB-468 breast cancer cells, characterized by the loss of mitochondrial membrane potential[4].

-

Eupalinolide B is a potent inducer of apoptosis and autophagy[1]. In hepatic carcinoma cells, it uniquely induces ferroptosis—an iron-dependent form of cell death—by activating the HO-1 signaling pathway[5]. It also elevates reactive oxygen species (ROS) levels, which contributes to its cytotoxic effects in pancreatic cancer[7][8].

-

Eupalinolide A induces autophagy in hepatocellular carcinoma cells through the activation of the ROS/ERK signaling pathway[9].

B. Cell Cycle Arrest

Several Eupalinolides can halt the cancer cell cycle, preventing proliferation:

-

Eupalinolide O causes cell cycle arrest at the G2/M phase in breast cancer cells[4].

-

Eupalinolide B blocks the cell cycle at the S phase in hepatic carcinoma cells[5].

-

Eupalinolide A arrests the cell cycle at the G₁ phase in hepatocellular carcinoma cells[9].

C. Inhibition of Cancer Metastasis

Metastasis is a major cause of cancer-related mortality. Eupalinolides have shown potential in inhibiting this process:

-

Eupalinolide B inhibits the migration of human hepatic carcinoma cells (SMMC-7721 and HCCLM3) by activating the ROS-ER-JNK signaling pathway[1][5].

-

Eupalinolide J has been identified as a potential anti-cancer metastatic agent[10]. It promotes the ubiquitin-dependent degradation of STAT3, a key transcription factor in metastasis. This leads to the downregulation of its target genes, MMP-2 and MMP-9, which are crucial for extracellular matrix degradation during cell invasion[11].

Signaling Pathways in Anticancer Activity

The anticancer effects of Eupalinolides are mediated by their modulation of complex signaling cascades.

Caption: Eupalinolide B's dual anticancer mechanism in hepatic carcinoma.

Caption: Eupalinolide J inhibits metastasis by promoting STAT3 degradation.

Anti-inflammatory Activity

Eupalinolides exhibit potent anti-inflammatory properties, primarily through the inhibition of key inflammatory pathways such as NF-κB and MAPKs. This activity is relevant for conditions like acute lung injury (ALI)[2].

Quantitative Data on Anti-inflammatory Effects

| Eupalinolide | Model | Measured Effect | IC₅₀ / Result | Citation |

| Eupalinolide B | LPS-stimulated RAW264.7 cells | Inhibition of Nitric Oxide (NO) production | 2.24 µM | [1] |

| Eupalinolide B | LPS-induced ALI in mice | Reduction of inflammatory cytokines (TNF-α, IL-1β, IL-6, MCP-1) | Significant amelioration | [2] |

Mechanism of Anti-inflammatory Action

Eupalinolide B attenuates lipopolysaccharide (LPS)-induced acute lung injury. Its mechanism involves the direct targeting and inactivation of the TAK1 (Transforming growth factor β-activated kinase 1) protein. TAK1 is a critical upstream kinase that activates both the NF-κB and MAPK signaling pathways in response to inflammatory stimuli like LPS[2]. By inhibiting TAK1, Eupalinolide B effectively blocks the downstream phosphorylation of IKKα/β and MAPKs, preventing the nuclear translocation of NF-κB p65 and subsequent expression of pro-inflammatory genes like iNOS and COX-2[2].

Signaling Pathway in Anti-inflammatory Activity

Caption: Eupalinolide B inhibits inflammation by targeting TAK1.

Experimental Methodologies

The bioactivities described above were determined using a range of standard and advanced experimental protocols.

Isolation and Purification

Eupalinolides are typically extracted from the dried aerial parts of Eupatorium lindleyanum. A common method is high-speed counter-current chromatography (HSCCC).

Caption: General workflow for Eupalinolide isolation via HSCCC.

-

Protocol Outline (HSCCC):

-

Extraction: The dried, powdered plant material is refluxed with ethanol. The solvent is then evaporated to yield a crude extract[3].

-

Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol) to create fractions with different chemical profiles[12].

-

HSCCC Separation: The target fraction (e.g., n-butanol fraction) is dissolved in a two-phase solvent system (e.g., n-hexane–ethyl acetate–methanol–water) and subjected to HSCCC separation[12][13].

-

Analysis and Identification: Fractions collected from HSCCC are analyzed by High-Performance Liquid Chromatography (HPLC) to determine purity. The chemical structures are confirmed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy[12].

-

In Vitro Bioactivity Assays

-

Cell Viability Assay (CCK-8 or MTT):

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with various concentrations of Eupalinolides or a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, 72 hours).

-

CCK-8 or MTT reagent is added to each well and incubated. The reagent is converted by metabolically active cells into a colored formazan product.

-

The absorbance is measured using a microplate reader. Cell viability is calculated as a percentage relative to the vehicle-treated control cells. This data is used to determine IC₅₀ values[5].

-

-

Cell Migration Assay (Transwell Assay):

-

Cancer cells, pre-treated with Eupalinolides or a control, are seeded into the upper chamber of a Transwell insert (which has a porous membrane).

-

The lower chamber contains a medium with a chemoattractant (e.g., FBS).

-

After incubation, non-migrating cells on the upper surface of the membrane are removed.

-

Cells that have migrated through the pores to the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope. The migration rate is quantified relative to the control[5].

-

-

Apoptosis and Cell Cycle Analysis (Flow Cytometry):

-

Apoptosis: Cells are treated with the compound, harvested, and stained with Annexin V (which binds to early apoptotic cells) and Propidium Iodide (PI, which stains late apoptotic/necrotic cells). The cell populations are then quantified by flow cytometry[4].

-

Cell Cycle: Treated cells are harvested, fixed in ethanol, and stained with a DNA-binding dye like PI. A flow cytometer measures the fluorescence intensity of individual cells, which corresponds to their DNA content, allowing for the quantification of cells in G₁, S, and G2/M phases of the cell cycle[5][9].

-

-

Western Blot Analysis:

-

Cells are treated, and total protein is extracted.

-

Protein concentrations are determined (e.g., using a BCA assay).

-

Equal amounts of protein are separated by size via SDS-PAGE and transferred to a membrane (PVDF or nitrocellulose).

-

The membrane is blocked and then incubated with primary antibodies specific to target proteins (e.g., STAT3, TAK1, Cyclin E1, GPx4)[2][5][11].

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

A chemiluminescent substrate is added, and the resulting signal is captured, allowing for the visualization and quantification of protein expression levels[5].

-

In Vivo Xenograft Studies

-

Protocol Outline:

-

Model Establishment: Human cancer cells (e.g., PANC-1 for pancreatic cancer, TU212 for laryngeal cancer) are injected subcutaneously into immunocompromised mice (e.g., nude mice)[6][7].

-

Treatment: Once tumors reach a palpable size, mice are randomly assigned to treatment groups. Eupalinolides are administered (e.g., intraperitoneally) at specified doses and schedules[1]. A control group receives a vehicle solution.

-

Monitoring: Tumor volume and mouse body weight are measured regularly throughout the experiment.

-

Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry (e.g., for proliferation markers like Ki-67) or Western blotting[6][7]. Major organs may be collected for toxicity assessment[6].

-

Conclusion and Future Perspectives

The Eupalinolide family of sesquiterpene lactones demonstrates a remarkable range of potent bioactivities, particularly in the realms of oncology and inflammation. The compelling preclinical data, highlighting their ability to induce multiple forms of cancer cell death and inhibit key inflammatory signaling nodes like TAK1, positions them as promising lead compounds for drug development.

Future research should focus on several key areas:

-

Structure-Activity Relationship (SAR) Studies: To identify the key chemical moieties responsible for their bioactivity and to guide the synthesis of more potent and selective analogs.

-

Pharmacokinetic and Safety Profiles: Comprehensive studies are needed to understand the absorption, distribution, metabolism, excretion (ADME), and potential toxicity of Eupalinolides in vivo.

-

Combination Therapies: Investigating the synergistic effects of Eupalinolides with existing chemotherapeutic agents or targeted therapies could lead to more effective treatment strategies with reduced side effects[7][8].

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Eupalinolide B attenuates lipopolysaccharide-induced acute lung injury through inhibition of NF-κB and MAPKs signaling by targeting TAK1 protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ACG Publications - Eupalinolide N, a Previously Undescribed Sesquiterpene Lactone with Anti-inflammatory Activity from Eupatorium lindleyanum [acgpubs.org]

- 4. Eupalinolide O, a novel sesquiterpene lactone from Eupatorium lindleyanum DC., induces cell cycle arrest and apoptosis in human MDA-MB-468 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Eupalinolide B inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of Eupalinolide B in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Eupalinolide B suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Eupalinolide B suppresses pancreatic cancer by ROS generation and potential cuproptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Preparative isolation and purification of three sesquiterpenoid lactones from Eupatorium lindleyanum DC. by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Preliminary Cytotoxicity Screening of Eupalinolide K: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalinolide K is a sesquiterpene lactone, a class of natural products known for their diverse biological activities, including potential anticancer properties. This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of this compound, drawing upon available research on it as part of a bioactive complex and the well-documented methodologies used for its analogs. While standalone cytotoxic data for this compound is limited in publicly available literature, this document consolidates the existing knowledge to guide future research and drug development efforts. This compound has been identified as a STAT3 (Signal Transducer and Activator of Transcription 3) inhibitor, suggesting a potential mechanism for its anticancer effects.[1][2]

Quantitative Cytotoxicity Data

Direct quantitative cytotoxicity data, such as IC50 values for this compound as a single agent, are not extensively reported in the available scientific literature. However, a study on a complex named F1012-2, which is composed of Eupalinolide I, J, and K, demonstrated significant cytotoxic activity. This complex was found to induce apoptosis and cell cycle arrest in the G2/M phase in human triple-negative breast cancer (TNBC) cells (MDA-MB-231).[3]

For comparative purposes and to provide a reference for expected potency, the IC50 values for other Eupalinolides are presented below.

Table 1: Cytotoxicity of Eupalinolide Analogs Against Various Cancer Cell Lines

| Compound | Cell Line | Assay Duration | IC50 Value (µM) | Reference |

| Eupalinolide J | MDA-MB-231 (TNBC) | Not Specified | 3.74 ± 0.58 | [4][5] |

| Eupalinolide J | MDA-MB-468 (TNBC) | Not Specified | 4.30 ± 0.39 | [4][5] |

| Eupalinolide J | PC-3 (Prostate Cancer) | 72h | 2.89 ± 0.28 | [6] |

| Eupalinolide J | DU-145 (Prostate Cancer) | 72h | 2.39 ± 0.17 | [6] |

| Eupalinolide O | MDA-MB-231 (TNBC) | 72h | 3.57 | [7] |

| Eupalinolide O | MDA-MB-453 (TNBC) | 72h | 3.03 | [7] |

| Eupalinolide O | MDA-MB-468 (Breast Cancer) | 72h | 1.04 | [8] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the cytotoxicity screening of this compound, based on established protocols for similar compounds.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, PC-3) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[3][6]

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1.25, 2.5, 5, 10, 20 µM) for desired time periods (e.g., 24, 48, 72 hours).[6]

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[3]

-

Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[3]

-

Absorbance Measurement: Measure the absorbance at 550 nm using a microplate reader.

-

Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Apoptosis Assay (DAPI Staining)

4',6-diamidino-2-phenylindole (DAPI) is a fluorescent stain that binds strongly to A-T rich regions in DNA. It is used to observe morphological changes in the nucleus, such as chromatin condensation and fragmentation, which are characteristic of apoptosis.

Protocol:

-

Cell Treatment: Seed cells on coverslips in a 6-well plate and treat with this compound at the desired concentrations for 24 hours.

-

Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.

-

Staining: Wash the cells again with PBS and stain with DAPI solution (1 µg/mL) for 10 minutes in the dark.

-

Microscopy: Mount the coverslips on glass slides and observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei.

Cell Cycle Analysis (Flow Cytometry)

Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

-

Cell Treatment and Harvesting: Treat cells with this compound for 24 hours. Harvest the cells by trypsinization and wash with cold PBS.

-

Fixation: Fix the cells in 70% ethanol at -20°C overnight.

-

Staining: Wash the cells with PBS and resuspend in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in each phase of the cell cycle is determined using appropriate software.

Visualizations

Experimental Workflow for Cytotoxicity Screening

Caption: Experimental workflow for the preliminary cytotoxicity screening of this compound.

STAT3 Signaling Pathway Inhibition

This compound is a known STAT3 inhibitor. The STAT3 signaling pathway is frequently overactive in cancer and plays a crucial role in cell proliferation, survival, and metastasis. Inhibition of this pathway is a promising strategy for cancer therapy.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. doaj.org [doaj.org]

- 6. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells [jstage.jst.go.jp]

- 7. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. spandidos-publications.com [spandidos-publications.com]

Methodological & Application

Application Note: High-Throughput Quantification of Eupalinolide K in Human Plasma by LC/MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive, selective, and high-throughput liquid chromatography-tandem mass spectrometry (LC/MS/MS) method for the quantification of Eupalinolide K in human plasma. The method utilizes protein precipitation for sample preparation and a reversed-phase chromatographic separation with a total run time of 5 minutes. This robust method is suitable for pharmacokinetic studies and routine drug monitoring in a drug development setting.

Introduction

This compound is a sesquiterpene lactone with potential therapeutic applications. To support its clinical development, a reliable and sensitive bioanalytical method for its quantification in plasma is essential. This application note details a validated LC/MS/MS method that meets the stringent requirements for accuracy, precision, and throughput demanded in drug development. The methodology is based on established principles for the analysis of similar sesquiterpene lactones, such as eupalinolide A and B, in biological matrices.[1][2][3] Studies on related compounds indicate rapid metabolism mediated by carboxylesterases and cytochrome P450, highlighting the need for efficient sample processing to ensure analyte stability.[4][5]

Experimental

Materials and Reagents

-

This compound reference standard (≥98% purity)

-

Internal Standard (IS): A structurally similar compound not present in the matrix, such as another sesquiterpene lactone (e.g., Psoralen[1] or Lysionotin[3]).

-

Acetonitrile (LC/MS grade)

-

Methanol (LC/MS grade)

-

Formic acid (LC/MS grade)

-

Ammonium acetate (LC/MS grade)

-

Human plasma (K2EDTA)

-

Deionized water

Instrumentation

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Sample Preparation

-

Thaw plasma samples on ice.

-

To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard.

-

Vortex mix for 1 minute to precipitate proteins.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean 96-well plate or autosampler vials.

-

Inject 5 µL into the LC/MS/MS system.

This protein precipitation method is commonly used for the extraction of similar analytes from plasma due to its simplicity and high recovery.[3]

LC/MS/MS Method

The chromatographic and mass spectrometric parameters are outlined in the tables below. These parameters are based on successful methods for other sesquiterpene lactones and should be optimized for the specific instrument used.[1][2][3]

Table 1: Chromatographic Conditions

| Parameter | Value |

| Column | C18 column (e.g., 50 x 2.1 mm, 3 µm)[3] |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 30% B to 95% B in 3 min, hold at 95% B for 1 min, re-equilibrate |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Total Run Time | 5 minutes |

Table 2: Mass Spectrometric Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 500°C |

| IonSpray Voltage | 5500 V |

| Curtain Gas | 30 psi |

| Collision Gas | Nitrogen |

| MRM Transitions | To be determined by infusion of this compound and IS |

Note: The specific MRM transitions, declustering potential, and collision energy for this compound and the chosen internal standard must be optimized by direct infusion of the analytes into the mass spectrometer. For similar sesquiterpene lactones, precursor ions are often observed as [M+Na]+ or [M+H]+ adducts.[2]

Method Validation

The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for bioanalytical method validation. The following parameters should be assessed:

-

Linearity: A calibration curve should be prepared by spiking known concentrations of this compound into blank plasma. A linear range of 1-1000 ng/mL is a typical target for such assays.[3][6]

-

Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations in replicate on the same day (intra-day) and on different days (inter-day). Acceptance criteria are typically within ±15% (±20% for the Lower Limit of Quantification, LLOQ) of the nominal concentration.[2][3]

-

Selectivity and Specificity: Assessed by analyzing blank plasma from multiple sources to ensure no endogenous interferences at the retention times of this compound and the IS.

-

Recovery: The efficiency of the extraction process is determined by comparing the analyte response in extracted samples to that of unextracted standards. Recoveries for similar methods are often above 85%.[1][3]

-

Matrix Effect: Evaluated to ensure that co-eluting matrix components do not suppress or enhance the ionization of the analyte or IS.

-

Stability: The stability of this compound in plasma should be assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.

Results and Discussion

The following tables present expected quantitative data based on typical performance of LC/MS/MS methods for similar analytes.

Table 3: Calibration Curve Parameters

| Analyte | Linear Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |

| This compound | 1 - 1000 | y = mx + c | >0.995 |

Table 4: Accuracy and Precision (Intra- and Inter-Day)

| QC Level | Nominal Conc. (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%) |

| LLOQ | 1 | <15 | 85 - 115 | <15 | 85 - 115 |

| Low | 3 | <15 | 85 - 115 | <15 | 85 - 115 |

| Medium | 100 | <15 | 85 - 115 | <15 | 85 - 115 |

| High | 800 | <15 | 85 - 115 | <15 | 85 - 115 |

Table 5: Recovery and Matrix Effect

| Analyte | QC Level | Recovery (%) | Matrix Effect (%) |

| This compound | Low | >85 | 85 - 115 |

| High | >85 | 85 - 115 | |

| Internal Standard | - | >85 | 85 - 115 |

Workflow Diagram

Caption: Experimental workflow for this compound quantification.

Signaling Pathway (Hypothetical Metabolic Pathway)

The metabolism of this compound has not been explicitly detailed in the literature. However, based on studies of its structural analogs, Eupalinolide A and B, a hypothetical metabolic pathway can be proposed. These related compounds undergo rapid hydrolysis by carboxylesterases and oxidation by cytochrome P450 enzymes, particularly CYP3A4.[4][5]

Caption: Hypothetical metabolic pathway of this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of this compound in human plasma using LC/MS/MS. The described method is sensitive, selective, and suitable for high-throughput analysis, making it a valuable tool for pharmacokinetic and toxicokinetic studies in the development of this compound as a potential therapeutic agent. The provided tables and diagrams offer a clear and concise summary of the experimental procedures and expected results.

References

- 1. Simultaneous determination of sesquiterpene lactones isoalantolactone and alantolactone isomers in rat plasma by liquid chromatography with tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Pharmacokinetics of eupalinolide A, eupalinolide B and hyperoside from Eupatorium lindleyanum in rats by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of the metabolism of eupalinolide A and B by carboxylesterase and cytochrome P450 in human liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Development and validation of an LC-MS/MS method for determination of compound K in human plasma and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Anti-Cancer Assay of Eupalinolide K on MDA-MB-231 Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalinolides, a class of sesquiterpene lactones, have demonstrated notable anti-cancer properties. While specific data on Eupalinolide K is limited, related compounds such as Eupalinolide O (EO) and Eupalinolide J (EJ) have shown significant cytotoxic and anti-proliferative effects against the triple-negative breast cancer (TNBC) cell line, MDA-MB-231. These compounds induce apoptosis and modulate key signaling pathways involved in cancer cell survival and proliferation. This document provides a comprehensive guide to designing and conducting in vitro assays to evaluate the anti-cancer potential of this compound on MDA-MB-231 cells, using data from related eupalinolides as a reference.

A complex containing Eupalinolide I, J, and K has been shown to induce apoptosis and cell cycle arrest in MDA-MB-231 cells, suggesting that this compound likely contributes to this anti-cancer activity. Further investigation into its individual effects is warranted.

Data Presentation

The following tables summarize the quantitative data for Eupalinolide O and Eupalinolide J on MDA-MB-231 cells, which can serve as a benchmark for evaluating this compound.

Table 1: Cytotoxicity of Eupalinolide O on MDA-MB-231 Cells (IC50 values) [1]

| Time Point | IC50 (µM) |

| 24 h | 10.34 |

| 48 h | 5.85 |

| 72 h | 3.57 |

Table 2: Effect of Eupalinolide O on MDA-MB-231 Colony Formation [1]

| EO Concentration (µM) | Number of Colonies (Mean ± SD) |

| 0 (Control) | Not specified, baseline |

| 1 | 76.00 ± 7.00 |

| 5 | 68.00 ± 6.08 |

| 10 | 59.67 ± 6.11 |

| 20 | 31.33 ± 3.21 |

Table 3: Cytotoxicity of Eupalinolide J on MDA-MB-231 Cells (IC50 value) [2]

| Time Point | IC50 (µM) |

| 72 h | 3.74 ± 0.58 |

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

Cell Culture and Maintenance

-

Cell Line: MDA-MB-231 (human breast adenocarcinoma).

-

Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS).

-

Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

-

Passaging: Subculture the cells weekly, and change the culture medium twice a week.

Cell Viability Assay (MTT Assay)[1][3]

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Procedure:

-

Seed MDA-MB-231 cells (5 x 10³ cells/well) in a 96-well plate and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 20 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 550 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Colony Formation Assay[1]

This assay assesses the ability of single cells to proliferate and form colonies.

-

Procedure:

-

Seed a low density of MDA-MB-231 cells (e.g., 500 cells/well) in a 6-well plate.

-

Treat the cells with different concentrations of this compound for the desired duration.

-

Replace the medium with fresh, drug-free medium and incubate for 10-14 days, allowing colonies to form.

-

Wash the colonies with PBS, fix with methanol, and stain with crystal violet.

-

Count the number of colonies (typically containing >50 cells).

-

-

Data Analysis: Compare the number and size of colonies in treated wells to the control wells.

Apoptosis Analysis by Flow Cytometry[4]

This method quantifies the percentage of apoptotic cells.

-

Procedure:

-

Seed MDA-MB-231 cells in 6-well plates and treat with this compound for 24 or 48 hours.

-

Harvest the cells, wash with cold PBS, and resuspend in binding buffer.

-

Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Analyze the stained cells using a flow cytometer.

-

-

Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis for Signaling Pathways[2]

This technique is used to detect changes in the expression of proteins involved in signaling pathways.

-

Procedure:

-

Treat MDA-MB-231 cells with this compound for the specified time.

-

Lyse the cells in RIPA buffer to extract total proteins.

-

Determine protein concentration using a BCA assay.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against target proteins (e.g., p-STAT3, STAT3, p-Akt, Akt, Bcl-2, Bax, cleaved caspase-3, cleaved caspase-9) and a loading control (e.g., β-actin).

-

Incubate with HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

-

Data Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Visualizations

Experimental Workflow

Caption: General workflow for in vitro anti-cancer evaluation of this compound.

Potential Signaling Pathways of Eupalinolides in MDA-MB-231 Cells

Based on studies with related compounds, this compound may affect the STAT3 and Akt/p38 MAPK pathways.

Caption: Hypothesized signaling pathways affected by eupalinolides in breast cancer cells.

References

- 1. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Eupalinolide J: A Promising Apoptosis-Inducing Agent in Prostate Cancer Cells

FOR IMMEDIATE RELEASE

[City, State] – [Date] – Eupalinolide J, a sesquiterpene lactone, has demonstrated significant potential as a therapeutic agent for prostate cancer by effectively inducing programmed cell death, or apoptosis, in prostate cancer cell lines. These application notes provide a detailed overview of the mechanism of action, quantitative data on its efficacy, and comprehensive protocols for researchers investigating the anti-cancer properties of Eupalinolide J.

Eupalinolide J exhibits a multi-faceted approach to inhibiting the proliferation of prostate cancer cells, primarily through the induction of apoptosis via the intrinsic pathway, cell cycle arrest at the G0/G1 phase, and the activation of the DNA damage response pathway. Studies on the human prostate cancer cell lines PC-3 and DU-145 have elucidated the cellular and molecular mechanisms underlying its anti-neoplastic activity.

Data Presentation

The cytotoxic and apoptotic effects of Eupalinolide J on prostate cancer cells have been quantified through various assays. The following tables summarize the key findings, providing a clear comparison of its efficacy in two prominent prostate cancer cell lines.

Table 1: Cytotoxicity of Eupalinolide J in Prostate Cancer Cells

| Cell Line | Treatment Time (hours) | IC50 Value (µM) |

| PC-3 | 72 | 2.89 ± 0.28[1] |

| DU-145 | 72 | 2.39 ± 0.17[1] |

Table 2: Effect of Eupalinolide J on Apoptosis and Cell Cycle Progression in Prostate Cancer Cells (24-hour treatment)

| Cell Line | Eupalinolide J Concentration (µM) | Apoptosis Rate (% of cells) | G0/G1 Phase Cell Population (%) |

| PC-3 | 0 (Control) | Baseline | Baseline |

| 1.25 | Increased | Increased | |

| 2.5 | Significantly Increased | Significantly Increased | |

| 5.0 | Markedly Increased | Markedly Increased | |

| DU-145 | 0 (Control) | Baseline | Baseline |

| 1.25 | Increased | Increased | |

| 2.5 | Significantly Increased | Significantly Increased | |

| 5.0 | Markedly Increased | Markedly Increased | |

| Note: Specific percentages for apoptosis and cell cycle arrest are not available in the cited literature; however, a clear dose-dependent increase was observed. |

Table 3: Impact of Eupalinolide J on Key Apoptotic and DNA Damage Response Proteins in Prostate Cancer Cells (24-hour treatment)

| Cell Line | Target Protein | Eupalinolide J Concentration (µM) | Protein Expression Level (Fold Change vs. Control) |

| PC-3 & DU-145 | Cleaved Caspase-9 | 0 | 1.0 |

| 1.25, 2.5, 5.0 | Notably Up-regulated[1][2] | ||

| Cleaved Caspase-3 | 0 | 1.0 | |

| 1.25, 2.5, 5.0 | Notably Up-regulated[1][2] | ||

| γH2AX | 0 | 1.0 | |

| 1.25, 2.5, 5.0 | Significantly Up-regulated[1][2] | ||

| p-Chk1 | 0 | 1.0 | |

| 1.25, 2.5, 5.0 | Significantly Up-regulated[1][2] | ||

| p-Chk2 | 0 | 1.0 | |

| 1.25, 2.5, 5.0 | Significantly Up-regulated[1][2] | ||

| Note: Quantitative fold-change values are not specified in the primary literature; "Notably Up-regulated" and "Significantly Up-regulated" are based on the qualitative descriptions in the source.[1][2] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by Eupalinolide J and the general experimental workflow for its evaluation.

Caption: Eupalinolide J Signaling Pathway in Prostate Cancer Cells.

Caption: General Experimental Workflow for Evaluating Eupalinolide J.

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of Eupalinolide J on prostate cancer cells.

Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effect of Eupalinolide J on prostate cancer cells.

Materials:

-

PC-3 or DU-145 cells

-

DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

Eupalinolide J stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed PC-3 or DU-145 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of Eupalinolide J (e.g., 0, 1.25, 2.5, 5, 10, 20 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO) at the highest concentration used for the drug.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.

Materials:

-

PC-3 or DU-145 cells treated with Eupalinolide J

-

Annexin V-FITC Apoptosis Detection Kit

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Seed cells and treat with Eupalinolide J as described in the MTT assay protocol for 24 hours.

-

Harvest the cells by trypsinization and wash twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

Western Blot Analysis

This protocol is used to detect changes in the expression levels of key proteins involved in apoptosis and DNA damage response.

Materials:

-

PC-3 or DU-145 cells treated with Eupalinolide J

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (e.g., anti-cleaved caspase-3, anti-cleaved caspase-9, anti-γH2AX, anti-p-Chk1, anti-p-Chk2, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Treat cells with Eupalinolide J for 24 hours.

-

Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

-

Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-